![molecular formula C14H10FNO B6375762 3-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95% CAS No. 1261949-63-6](/img/structure/B6375762.png)
3-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95%
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Overview
Description
3-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95% (3C5FMPP) is a synthetic compound that has been studied for its potential applications in scientific research. It has been found to be an effective reagent for the synthesis of various compounds, as well as a useful tool for the study of biochemical and physiological effects.
Scientific Research Applications
3-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95% has been found to be a useful reagent for the synthesis of various compounds, including thiols, amides, and sulfonamides. It has also been used in the synthesis of fluorescent probes for the study of biological systems, as well as in the synthesis of anticancer agents. Additionally, 3-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95% has been used in the synthesis of polymers and other materials for use in biomedical and industrial applications.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95% is not well understood, but it is believed to involve a combination of chemical and biological processes. In general, it is believed that 3-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95% acts as a catalyst for a variety of reactions, including the synthesis of various compounds, the formation of fluorescent probes, and the synthesis of polymers and other materials. Additionally, it is believed to have an effect on the biochemical and physiological processes of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95% are not yet fully understood. However, it has been found to have an effect on the activity of certain enzymes, such as those involved in the synthesis of polymers. Additionally, it has been found to have an effect on the activity of certain hormones, such as those involved in the regulation of metabolism. Finally, 3-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95% has also been found to have an effect on the expression of certain genes, such as those involved in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
The main advantage of 3-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95% is its ability to act as a catalyst for a variety of reactions. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, 3-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95% can be toxic if not handled properly, and it is not suitable for use in certain types of experiments, such as those involving the use of radioactive materials.
Future Directions
Given the potential applications of 3-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95%, there are a number of potential future directions for research. These include further investigation into the mechanism of action of 3-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95%, as well as its potential applications in the synthesis of new compounds, the development of fluorescent probes, and the study of its biochemical and physiological effects. Additionally, further research could be conducted into the potential toxicity of 3-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95% and its potential applications in the biomedical and industrial fields. Finally, further research into the potential use of 3-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95% in the development of new drugs could also be explored.
Synthesis Methods
The synthesis of 3-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95% can be achieved through a three-step process that involves the reaction of an aryl halide with a base, followed by a nucleophilic substitution reaction, and then a reduction of the nitrile group. The first step involves the reaction of an aryl halide with a base, such as potassium carbonate, to form an aryl potassium salt. This salt is then reacted with a nucleophile, such as a thiol, to form an aryl thiolate. Finally, the aryl thiolate is reduced with sodium borohydride to form 3-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95%.
properties
IUPAC Name |
3-(2-fluoro-5-methylphenyl)-5-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-9-2-3-14(15)13(4-9)11-5-10(8-16)6-12(17)7-11/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIPZVZHRYAMLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684686 |
Source
|
Record name | 2'-Fluoro-5-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2-fluoro-5-methylphenyl)phenol | |
CAS RN |
1261949-63-6 |
Source
|
Record name | 2'-Fluoro-5-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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